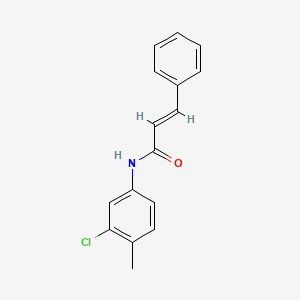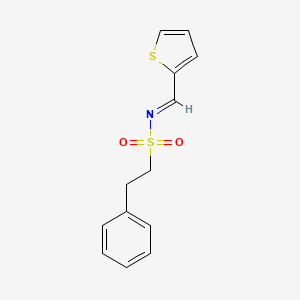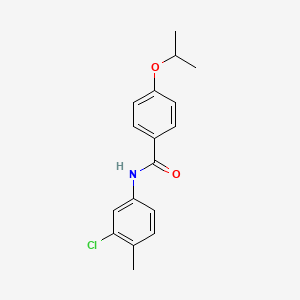
2-(4-methoxyphenyl)-5-methyl-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-5-methyl-4H-3,1-benzoxazin-4-one is a synthetic compound that has shown potential in various scientific research applications. It is commonly referred to as MOB or MOB-X and is a derivative of benzoxazinone. The compound has a molecular formula of C15H13NO3 and a molecular weight of 255.27 g/mol.
Mecanismo De Acción
MOB inhibits PTP1B activity by binding to the catalytic site of the enzyme. This prevents the dephosphorylation of insulin receptor substrates, leading to improved insulin signaling and glucose uptake in cells.
Biochemical and Physiological Effects:
MOB has been shown to improve insulin sensitivity and glucose uptake in cells, making it a potential candidate for the treatment of type 2 diabetes and obesity. It has also been shown to have anti-inflammatory effects, reducing inflammation and oxidative stress in the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MOB in lab experiments is its ability to inhibit PTP1B activity, making it a useful tool for investigating insulin signaling pathways. However, MOB has limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
1. Investigating the potential of MOB as a treatment for type 2 diabetes and obesity in clinical trials.
2. Exploring the anti-inflammatory properties of MOB in the treatment of liver diseases.
3. Investigating the potential of MOB as a tool for investigating insulin signaling pathways in cells.
4. Developing new synthesis methods for MOB with improved solubility.
5. Investigating the potential of MOB as a treatment for other diseases linked to insulin resistance, such as cardiovascular disease.
In conclusion, MOB is a synthetic compound that has shown potential in various scientific research applications. Its ability to inhibit PTP1B activity and improve insulin sensitivity makes it a potential candidate for the treatment of type 2 diabetes and obesity. Further research is needed to fully understand the potential of MOB in these areas and to develop new synthesis methods with improved solubility.
Métodos De Síntesis
The synthesis of MOB involves the condensation of 4-methoxyaniline and methyl ethyl ketone with the help of a catalyst. The product is then purified through recrystallization, resulting in the formation of MOB as a white crystalline powder.
Aplicaciones Científicas De Investigación
MOB has shown potential in various scientific research applications, including its use as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and has been linked to the development of type 2 diabetes and obesity. MOB has been shown to inhibit PTP1B activity, leading to improved insulin sensitivity and glucose uptake in cells.
MOB has also been investigated for its potential as an anti-inflammatory agent. In a study conducted on mice, MOB was found to reduce inflammation and oxidative stress in the liver, suggesting its potential use in the treatment of liver diseases.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-5-methyl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-10-4-3-5-13-14(10)16(18)20-15(17-13)11-6-8-12(19-2)9-7-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBWEJGXIWJSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(OC2=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-5-methyl-3,1-benzoxazin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5782311.png)




![N-{[(4-{[(acetylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5782370.png)
![2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B5782371.png)

![N-cyclopentyl-4-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B5782386.png)



![{5-chloro-2-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5782420.png)